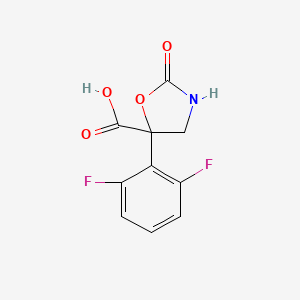
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound featuring a pyrazole ring with a trifluoromethyl phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole core, followed by functionalization The initial step may involve the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds
Industrial Production Methods: Industrial-scale production likely follows similar synthetic routes but may involve optimization for yield and purity. Techniques such as continuous flow reactors and advanced purification methods ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Introduction of additional functional groups through controlled oxidation.
Reduction: Reducing specific moieties to alter the compound's properties.
Substitution: Replacing functional groups to modify its activity.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The reaction products depend on the reagents and conditions used, often resulting in derivatives with altered functional groups or modified structures enhancing specific properties.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide finds use in:
Chemistry: Serving as a building block for more complex molecules, it aids in the synthesis of novel compounds.
Biology: Acting as a potential pharmacophore in drug discovery, it interacts with biological targets for therapeutic applications.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in materials science for the development of new polymers or as an additive to enhance material properties.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets. It may inhibit enzymes or receptors, disrupting particular pathways:
Molecular Targets: Enzymes like kinases, receptors involved in signaling pathways, etc.
Pathways: Inhibiting critical pathways in disease processes, such as inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits unique properties:
Similar Compounds: Other pyrazole derivatives, trifluoromethyl-substituted amides, etc.
Uniqueness: Its combination of functional groups contributes to its distinct pharmacological profile and reactivity patterns, potentially offering advantages in specific applications over its counterparts.
This compound's complexity and versatility highlight its significance in ongoing scientific and industrial research. Intrigued by anything specific? Let's delve deeper.
Eigenschaften
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-14-4-2-13(3-5-14)18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGFILDJZWYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

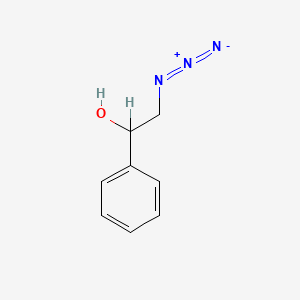
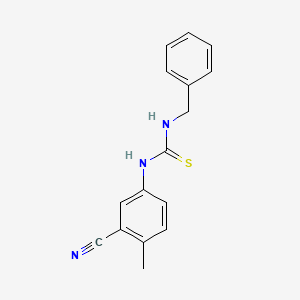
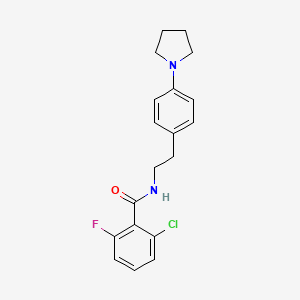

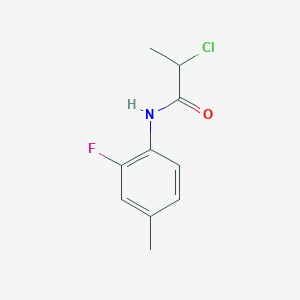
![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)
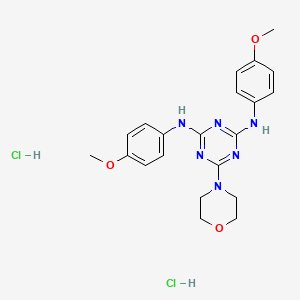
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)
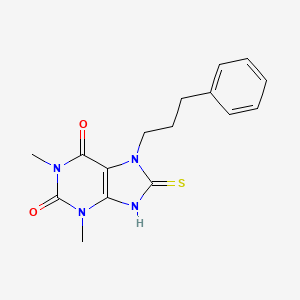
![(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367486.png)
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
